molecular formula C14H13N5O B2718550 3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile CAS No. 2309184-35-6

3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile

Cat. No.: B2718550
CAS No.: 2309184-35-6
M. Wt: 267.292
InChI Key: CPIXVIXQOWUEPX-UHFFFAOYSA-N
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Description

3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile is a complex organic compound that features a triazole ring, an azetidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile typically involves the use of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high efficiency and regioselectivity. The general synthetic route involves the following steps:

    Formation of Azide Intermediate: The starting material, often a halogenated benzyl compound, is converted to an azide intermediate through nucleophilic substitution with sodium azide.

    Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne derivative of azetidine in the presence of a copper catalyst to form the triazole ring.

    Final Coupling: The resulting triazole-containing intermediate is coupled with a benzonitrile derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxidized triazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug discovery, particularly in the development of new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile is largely dependent on its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, while the azetidine ring can enhance the compound’s stability and bioavailability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzonitrile
  • 3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile

Uniqueness

3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile is unique due to its specific combination of a triazole ring, an azetidine ring, and a benzonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[3-(triazol-1-ylmethyl)azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c15-7-11-2-1-3-13(6-11)14(20)18-8-12(9-18)10-19-5-4-16-17-19/h1-6,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIXVIXQOWUEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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